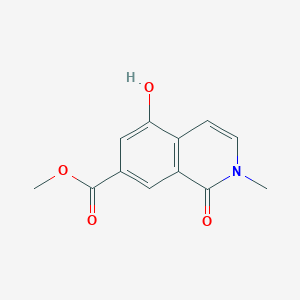![molecular formula C32H48N2O2S2Sn2 B13922465 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives This compound is characterized by its unique structure, which includes two thiophene rings substituted with trimethylstannyl groups and a pyrrolo[3,4-c]pyrrole core
准备方法
The synthesis of 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves multiple steps. One common method includes the following steps:
Synthesis of 2,5-Dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This step involves the reaction of hexylamine with a suitable diketone under acidic conditions to form the pyrrolo[3,4-c]pyrrole core.
Bromination: The core compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
Stannylation: The brominated compound is subjected to a stannylation reaction using trimethyltin chloride in the presence of a palladium catalyst to replace the bromine atoms with trimethylstannyl groups.
Thiophene Coupling: Finally, the stannylated compound is coupled with thiophene-2-boronic acid under Suzuki coupling conditions to introduce the thiophene rings.
化学反应分析
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic reagents.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki coupling, to form more complex structures.
科学研究应用
2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors and conductive polymers.
Photovoltaics: It is investigated for use in organic photovoltaic cells (OPVs) as a donor material to improve the efficiency of solar energy conversion.
Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for designing new drugs with specific biological activities.
作用机制
The mechanism of action of 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic structure and reactivity of the compound, making it useful in applications such as organic electronics and photovoltaics.
相似化合物的比较
Similar compounds to 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione include:
2,5-Bis(trimethylstannyl)thiophene: This compound has a similar stannylated thiophene structure but lacks the pyrrolo[3,4-c]pyrrole core.
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: Another stannylated thiophene derivative with a different thiophene arrangement.
2,6-Di(trimethylstannyl)-4,8-di(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A more complex compound with additional thiophene and benzo[1,2-b:4,5-b’]dithiophene units.
The uniqueness of 2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione lies in its combination of the pyrrolo[3,4-c]pyrrole core with stannylated thiophene rings, which imparts distinct electronic properties and reactivity.
属性
分子式 |
C32H48N2O2S2Sn2 |
|---|---|
分子量 |
794.3 g/mol |
IUPAC 名称 |
2,5-dihexyl-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C26H30N2O2S2.6CH3.2Sn/c1-3-5-7-9-15-27-23(19-13-11-17-31-19)21-22(25(27)29)24(20-14-12-18-32-20)28(26(21)30)16-10-8-6-4-2;;;;;;;;/h11-14H,3-10,15-16H2,1-2H3;6*1H3;; |
InChI 键 |
AHAXDNDAERASHY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



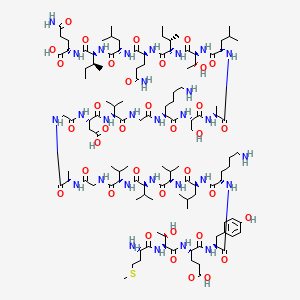
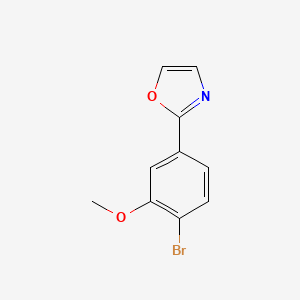
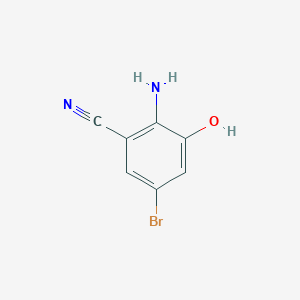
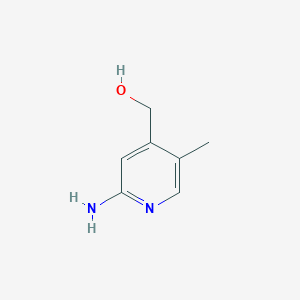
![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)

![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)
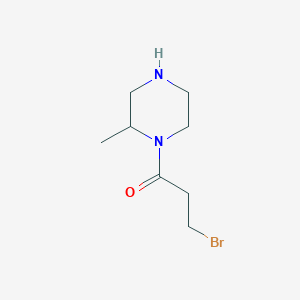
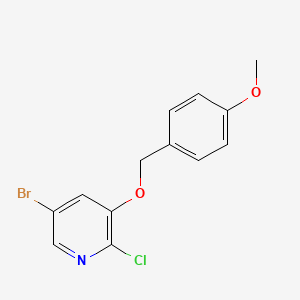


![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
